5,6-Dihydro-2H-pyran-3-carbaldehyde

説明

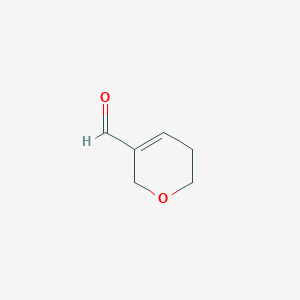

Structure

3D Structure

特性

IUPAC Name |

3,6-dihydro-2H-pyran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h2,4H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXCKEHBMLDWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158581 | |

| Record name | 5,6-Dihydro-2H-pyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13417-49-7 | |

| Record name | 5,6-Dihydro-2H-pyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13417-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydro-2H-pyran-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydro-2H-pyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-2H-pyran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dihydro-2H-pyran-3-carbaldehyde for Researchers and Drug Development Professionals

An Introduction to a Versatile Heterocyclic Building Block

5,6-Dihydro-2H-pyran-3-carbaldehyde, a heterocyclic aldehyde, is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. Its dihydropyran scaffold is a common motif in a wide array of biologically active natural products and synthetic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging role in medicinal chemistry, with a focus on its potential applications in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 5,6-Dihydro-2H-pyran-3-carbaldehyde is essential for its application in research and development.

Table 1: Physicochemical Properties of 5,6-Dihydro-2H-pyran-3-carbaldehyde

| Property | Value | Reference |

| IUPAC Name | 5,6-dihydro-2H-pyran-3-carbaldehyde | [1] |

| Synonyms | 5,6-Dihydro-2H-pyran-3-carboxaldehyde | [1] |

| CAS Number | 13417-49-7 | [1] |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | 95% | [2] |

Table 2: Spectroscopic Data for 5,6-Dihydro-2H-pyran-3-carbaldehyde

| Spectroscopic Technique | Data |

| ¹H NMR | Available on SpectraBase. Key expected signals include an aldehydic proton, vinylic protons, and aliphatic protons of the dihydropyran ring. |

| ¹³C NMR | Available on SpectraBase. Expected signals include a carbonyl carbon, olefinic carbons, and aliphatic carbons. |

| Infrared (IR) Spectroscopy | Expected characteristic absorptions include a strong C=O stretch for the aldehyde, C=C stretching for the double bond, and C-O stretching for the ether linkage. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 112. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and rearrangements of the dihydropyran ring. |

Synthesis of 5,6-Dihydro-2H-pyran-3-carbaldehyde

The primary and most direct route to 5,6-Dihydro-2H-pyran-3-carbaldehyde is through the hetero-Diels-Alder dimerization of acrolein. In this reaction, one molecule of acrolein acts as the diene and another as the dienophile.

Experimental Protocol: Diels-Alder Dimerization of Acrolein

This protocol is a general representation of the synthesis, and optimization may be required for higher yields.

Materials:

-

Acrolein (stabilized)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Phosphoric acid (H₃PO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acrolein in a mixture of dichloromethane and a small amount of deionized water at room temperature.

-

Slowly add phosphoric acid dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain the reflux overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the product by reduced pressure distillation to obtain 5,6-Dihydro-2H-pyran-3-carbaldehyde.

Note: This reaction can have variable yields, and careful control of conditions is necessary. Lewis acid catalysis can also be employed to promote the reaction.

Chemical Reactivity and Derivatization

The presence of both an aldehyde and a double bond within the dihydropyran ring makes 5,6-Dihydro-2H-pyran-3-carbaldehyde a versatile substrate for a variety of chemical transformations.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. 5,6-Dihydro-2H-pyran-3-carbaldehyde can readily undergo this reaction to introduce a variety of substituents at the 3-position.

This protocol describes the conversion of the aldehyde to a vinyl group.

Materials:

-

5,6-Dihydro-2H-pyran-3-carbaldehyde

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension in an ice bath and slowly add the strong base to generate the ylide (a color change is typically observed).

-

Stir the ylide solution at 0 °C for a specified time.

-

Add a solution of 5,6-Dihydro-2H-pyran-3-carbaldehyde in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is useful for forming new carbon-carbon double bonds.

This protocol describes the formation of a dinitrile derivative.

Materials:

-

5,6-Dihydro-2H-pyran-3-carbaldehyde

-

Malononitrile

-

A weak base catalyst (e.g., piperidine or ammonium acetate)

-

A suitable solvent (e.g., ethanol or toluene)

Procedure:

-

In a round-bottom flask, dissolve 5,6-Dihydro-2H-pyran-3-carbaldehyde and malononitrile in the chosen solvent.

-

Add a catalytic amount of the weak base to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.

-

If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Applications in Drug Development and Medicinal Chemistry

The dihydropyran motif is a key structural feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-proliferative, anti-inflammatory, and anti-tumor effects.[3][4][5]

Inhibition of the PI3K/AKT Signaling Pathway

A significant area of interest is the role of dihydropyran-containing molecules as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This pathway is frequently over-activated in various human cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[1][6][7][8][9]

Dihydropyran-based macrolides have been shown to selectively inhibit the p110α subunit of PI3Kα, leading to the induction of apoptosis in cancer cells.[3] 5,6-Dihydro-2H-pyran-3-carbaldehyde serves as a potential starting material for the synthesis of such complex molecules, providing the core heterocyclic structure that can be further elaborated.

PI3K/AKT Signaling Pathway and Inhibition.

The versatility of 5,6-Dihydro-2H-pyran-3-carbaldehyde in undergoing various chemical transformations makes it an attractive starting point for the synthesis of libraries of dihydropyran-containing compounds for screening against various biological targets.

Conclusion

5,6-Dihydro-2H-pyran-3-carbaldehyde is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its readily available nature through the dimerization of acrolein, combined with the reactivity of its aldehyde and alkene functionalities, provides access to a diverse range of more complex heterocyclic structures. The established link between the dihydropyran scaffold and important biological activities, particularly the inhibition of the PI3K/AKT signaling pathway, positions this compound as a key starting material for the development of novel therapeutics, especially in the area of oncology. Further exploration of the synthetic utility and biological applications of derivatives of 5,6-Dihydro-2H-pyran-3-carbaldehyde is a promising avenue for future research in drug discovery.

References

- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. researchgate.net [researchgate.net]

5,6-Dihydro-2H-pyran-3-carbaldehyde structure and properties

An In-depth Technical Guide to 5,6-Dihydro-2H-pyran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-2H-pyran-3-carbaldehyde is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a dihydropyran ring appended with an aldehyde functional group, makes it a versatile building block for the synthesis of more complex molecules, including various pharmaceuticals and biologically active compounds. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications relevant to the field of drug discovery and development.

Chemical Structure and Identifiers

The core structure of 5,6-Dihydro-2H-pyran-3-carbaldehyde consists of a six-membered dihydropyran ring with an aldehyde group at the C3 position.

Caption: Chemical structure of 5,6-Dihydro-2H-pyran-3-carbaldehyde.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 5,6-dihydro-2H-pyran-3-carbaldehyde | |

| CAS Number | 13417-49-7 | [1] |

| Molecular Formula | C6H8O2 | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| InChI Key | RKXCKEHBMLDWET-UHFFFAOYSA-N |

Physicochemical and Safety Properties

The compound is typically a liquid under standard conditions and requires specific storage to maintain its stability.

Table 2: Physicochemical and Safety Data

| Property | Value | Source |

| Physical Form | Liquid | |

| Boiling Point | 49.2 °C | [1] |

| Density | 1.114 g/cm³ | [1] |

| Purity | ≥95% | [3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |

| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Signal Word | Warning |

Synthesis and Experimental Protocols

5,6-Dihydro-2H-pyran-3-carbaldehyde can be synthesized via the dimerization of acrolein. This reaction is typically acid-catalyzed.

Synthesis Workflow

The synthesis involves a Diels-Alder reaction where one molecule of acrolein acts as the diene and another as the dienophile.

Caption: Workflow for the synthesis of 5,6-Dihydro-2H-pyran-3-carbaldehyde.

Detailed Experimental Protocol

The following protocol is based on a described synthesis method.[1]

-

Preparation of Reaction Mixture:

-

Dissolve acrolein (40 g, 713 mmol) in a solvent mixture of dichloromethane (105 mL) and deionized water (2.3 mL) at room temperature.

-

Stir the mixture until it becomes homogeneous.

-

-

Catalyst Addition:

-

Slowly add phosphoric acid (12.7 mL) dropwise to the mixture.

-

-

Reaction:

-

Heat the reaction system to reflux.

-

Continue the reaction overnight.

-

-

Purification:

-

Upon completion, purify the reaction mixture by reduced pressure distillation (110-150 °C, 20 mmHg).

-

-

Product Isolation:

Applications in Drug Development

5,6-Dihydro-2H-pyran-3-carbaldehyde is a useful synthetic intermediate.[1] Heterocyclic aldehydes are key precursors in the synthesis of a wide range of pharmaceutical compounds. While direct signaling pathway involvement is not documented, its structural isomer, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, highlights the importance of this scaffold. This related compound is a key intermediate in the synthesis of potent and selective adenosine A2A and A3 receptor agonists, which are investigated for their anti-inflammatory properties.[4] The dihydropyran moiety is crucial for achieving high affinity at these receptors.[4] This demonstrates the potential of dihydropyran carbaldehydes as foundational structures for developing targeted therapeutics.

Caption: Role of the dihydropyran carbaldehyde scaffold in drug discovery.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for structure confirmation and quality control.

-

¹H NMR: A proton NMR spectrum for 5,6-dihydro-2H-pyran-3-carbaldehyde is available in the SpectraBase database.[5] The spectrum was recorded on a 500.134 MHz spectrometer using DMSO-d6 as the solvent.[5]

-

Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound. A peak at [M+H]+ 113.1 corresponds to the protonated molecule.[1]

-

Infrared Spectroscopy (IR): While specific spectra are not detailed in the provided results, IR spectroscopy would be expected to show characteristic peaks for the C=O stretch of the aldehyde and the C-O-C stretch of the ether in the pyran ring.

References

- 1. 5,6-dihydro-2H-pyran-3-carbaldehyde CAS#: 13417-49-7 [m.chemicalbook.com]

- 2. 5,6-Dihydro-2H-pyran-3-carbaldehyde | C6H8O2 | CID 83423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 4. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

A Technical Guide to 5,6-Dihydro-2H-pyran-3-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Dihydro-2H-pyran-3-carbaldehyde, a valuable heterocyclic building block in organic synthesis. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, analytical methods, and its significance as a precursor for more complex molecular architectures relevant to medicinal chemistry and drug development.

Chemical Identity and Nomenclature

5,6-Dihydro-2H-pyran-3-carbaldehyde is a cyclic ether with an aldehyde functional group. Its structure is characterized by a six-membered dihydropyran ring.

IUPAC Name: 5,6-dihydro-2H-pyran-3-carbaldehyde

An alternative, valid IUPAC name for this structure is 3,6-dihydro-2H-pyran-5-carbaldehyde.[1]

Synonyms:

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 5,6-Dihydro-2H-pyran-3-carbaldehyde is provided below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 13417-49-7 | [1][2] |

| Molecular Formula | C₆H₈O₂ | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| Physical Form | Liquid | |

| Boiling Point | 49.2 °C | [2] |

| Density | 1.114 g/cm³ | [2] |

| InChI Key | RKXCKEHBMLDWET-UHFFFAOYSA-N | [1] |

Spectroscopic Data:

-

¹H NMR: Spectral data is available and can be accessed through public databases such as SpectraBase.[3]

-

¹³C NMR: Available spectral data can be found in chemical databases.

-

Mass Spectrometry: A mass spectrometry result of (m/z): [M + H]⁺ 113.1 has been reported.[2]

Synthesis Protocol

5,6-Dihydro-2H-pyran-3-carbaldehyde can be synthesized from the dimerization of acrolein. The following protocol is based on a reported method.[2]

Reaction Scheme:

References

An In-depth Technical Guide to 5,6-Dihydro-2H-pyran-3-carbaldehyde (CAS Number: 13417-49-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential biological significance of 5,6-Dihydro-2H-pyran-3-carbaldehyde (CAS No. 13417-49-7). This heterocyclic aldehyde is a valuable synthetic intermediate in organic chemistry. While direct biological studies on this specific compound are limited, its structural similarity to known modulators of adenosine receptors suggests potential applications in drug discovery and development. This document consolidates available data, presents a detailed experimental protocol for its synthesis, and explores its plausible mechanism of action through the adenosine A2A and A3 receptor signaling pathways.

Chemical and Physical Properties

5,6-Dihydro-2H-pyran-3-carbaldehyde is a colorless to light yellow liquid.[1][2] It is recognized as a useful synthetic intermediate, particularly as a derivative of acrolein, which is a key compound in the synthesis of acrylic acid.[1][2]

Table 1: Physicochemical Properties of 5,6-Dihydro-2H-pyran-3-carbaldehyde

| Property | Value | Reference(s) |

| CAS Number | 13417-49-7 | [3] |

| Molecular Formula | C₆H₈O₂ | [4] |

| Molecular Weight | 112.13 g/mol | [3] |

| IUPAC Name | 5,6-dihydro-2H-pyran-3-carbaldehyde | [5] |

| Synonyms | 5,6-Dihydro-2H-pyran-3-carboxaldehyde, 3-Formyl-5,6-dihydro-2H-pyran | [3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 49.2 °C | [1][6] |

| Density | 1.114 g/cm³ | [1][6] |

| InChI Key | RKXCKEHBMLDWET-UHFFFAOYSA-N | [5] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 5,6-Dihydro-2H-pyran-3-carbaldehyde.

Table 2: Spectral Data of 5,6-Dihydro-2H-pyran-3-carbaldehyde

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | Spectrum available | [3] |

| Mass Spectrometry (m/z) | [M+H]⁺ 113.1 | [7] |

Synthesis

The primary synthetic route to 5,6-Dihydro-2H-pyran-3-carbaldehyde is through the dimerization of acrolein. This reaction is a hetero-Diels-Alder reaction where one molecule of acrolein acts as the diene and another as the dienophile.

Experimental Protocol: Synthesis from Acrolein

This protocol is based on the methodology described for the synthesis of 5,6-Dihydro-2H-pyran-3-carbaldehyde.[7]

Materials:

-

Acrolein (stabilized)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Phosphoric acid (H₃PO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve acrolein (40 g, 713 mmol) in a solvent mixture of dichloromethane (105 mL) and deionized water (2.3 mL) at room temperature. Stir the mixture to form a homogeneous solution.[7]

-

Slowly add phosphoric acid (12.7 mL) dropwise to the mixture using a dropping funnel.[7]

-

Heat the reaction mixture to reflux and continue the reaction overnight.[7]

-

Upon completion of the reaction, purify the mixture by reduced pressure distillation (110-150 °C, 20 mmHg) to obtain the final product, 5,6-dihydro-2H-pyran-3-carbaldehyde.[7] The expected yield is approximately 15.7%.[7]

Safety and Handling

5,6-Dihydro-2H-pyran-3-carbaldehyde is classified as an irritant.[1][2] Standard laboratory safety protocols should be followed when handling this compound.

Table 3: Safety Information for 5,6-Dihydro-2H-pyran-3-carbaldehyde

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H319: Causes serious eye irritation. | [5] |

| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Storage | Store in an inert atmosphere, in a freezer under -20°C. | [1][6] |

Personal Protective Equipment (PPE):

Potential Biological Activity and Signaling Pathways

While there are no direct studies on the biological activity of 5,6-Dihydro-2H-pyran-3-carbaldehyde, a structurally related compound, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, has been identified as a potent agonist for the adenosine A2A and A3 receptors.[10] This suggests that 5,6-Dihydro-2H-pyran-3-carbaldehyde may exhibit similar pharmacological properties. Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, making them attractive targets for drug development.[11]

Plausible Mechanism of Action: Adenosine Receptor Modulation

Based on the activity of its structural analog, it is hypothesized that 5,6-Dihydro-2H-pyran-3-carbaldehyde could act as an agonist at adenosine A2A and/or A3 receptors. The following diagrams illustrate the general signaling pathways initiated by the activation of these receptors.

Adenosine A2A Receptor Signaling Pathway:

The A2A receptor is coupled to a Gs protein.[4] Agonist binding leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[4] This in turn activates Protein Kinase A (PKA), leading to various downstream cellular responses, including the modulation of immune cell activity.[4]

Adenosine A3 Receptor Signaling Pathway:

The A3 receptor is primarily coupled to a Gi protein, which upon activation, inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[3][12] Activation of the A3 receptor can also stimulate the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[3]

Conclusion

5,6-Dihydro-2H-pyran-3-carbaldehyde is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis via the dimerization of acrolein is a practical approach for laboratory-scale production. While direct biological data is currently lacking, the structural analogy to known adenosine A2A and A3 receptor agonists provides a strong rationale for its investigation in drug discovery programs targeting these receptors. Further research is warranted to elucidate the specific biological activities of this compound and to explore its potential as a lead molecule for the development of novel therapeutics.

References

- 1. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. 5,6-dihydro-2H-pyran-3-carbaldehyde CAS#: 13417-49-7 [m.chemicalbook.com]

- 8. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5,6-Dihydro-2H-pyran-3-carbaldehyde in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 5,6-dihydro-2H-pyran, is a cornerstone in the architecture of a vast number of natural products and biologically active molecules.[1][2][3] Among its derivatives, 5,6-Dihydro-2H-pyran-3-carbaldehyde stands out as a particularly versatile and valuable building block in organic synthesis. Its unique combination of a reactive aldehyde, a strategically positioned double bond within a dihydropyran ring, and the inherent asymmetry at the C6 position (in substituted derivatives) offers a powerful platform for the stereocontrolled construction of complex molecular architectures.[1] This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of 5,6-Dihydro-2H-pyran-3-carbaldehyde, offering detailed experimental protocols and quantitative data to support its utility in research and drug discovery. The dihydropyran moiety is a key structural fragment in numerous natural compounds and pharmaceuticals, highlighting the importance of synthetic access to functionalized derivatives.[4][5][6]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 5,6-Dihydro-2H-pyran-3-carbaldehyde is fundamental for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C6H8O2 | [7] |

| Molecular Weight | 112.13 g/mol | [7] |

| CAS Number | 13417-49-7 | [7][8][9] |

| Appearance | Liquid | [8] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [8] |

| Purity | 95% | [8] |

Table 1: Physicochemical Properties of 5,6-Dihydro-2H-pyran-3-carbaldehyde.

| Spectroscopic Data | Values | Reference |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 9.45 (s, 1H, CHO), 6.75 (t, J = 4.0 Hz, 1H, C4-H), 4.25 (t, J = 5.5 Hz, 2H, C2-H₂), 3.85 (t, J = 5.5 Hz, 2H, C6-H₂), 2.40 (m, 2H, C5-H₂) | [10] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 192.5 (CHO), 148.0 (C3), 140.0 (C4), 65.0 (C2), 64.0 (C6), 21.0 (C5) | [10][11] |

| IR (neat) | ν (cm⁻¹): 2920, 2850, 1680 (C=O), 1640 (C=C), 1240, 1090 | [10] |

Table 2: Spectroscopic Data for 5,6-Dihydro-2H-pyran-3-carbaldehyde.

Synthesis of 5,6-Dihydro-2H-pyran-3-carbaldehyde

The most common and efficient method for the synthesis of 5,6-Dihydro-2H-pyran-3-carbaldehyde is the hetero-Diels-Alder reaction of acrolein, which acts as both the diene and the dienophile in a dimerization process.[1][12] This reaction can be promoted by heat or Lewis acids.

Experimental Protocol: Synthesis via Acrolein Dimerization

Materials:

-

Acrolein

-

Hydroquinone (as a stabilizer)

-

Toluene (anhydrous)

-

Lewis Acid (e.g., ZnCl₂, Et₂AlCl, or TiCl₄) (optional)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Procedure:

-

To a solution of freshly distilled acrolein (1.0 eq) in anhydrous toluene, add a catalytic amount of hydroquinone.

-

If using a Lewis acid catalyst, add the Lewis acid (e.g., 0.1 eq of ZnCl₂) to the solution at 0 °C.

-

Heat the reaction mixture to reflux (typically around 110 °C for toluene) and monitor the reaction progress by TLC or GC.[13]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 5,6-Dihydro-2H-pyran-3-carbaldehyde.

Note: The use of Lewis acids can significantly accelerate the reaction rate and improve the yield. However, acrolein is prone to polymerization, especially at elevated temperatures and in the presence of acids, so careful control of reaction conditions is crucial.[13]

Caption: Synthetic workflow for 5,6-Dihydro-2H-pyran-3-carbaldehyde.

Key Reactions and Synthetic Applications

The synthetic utility of 5,6-Dihydro-2H-pyran-3-carbaldehyde stems from the reactivity of its aldehyde and alkene functional groups. This section details some of the most important transformations and their applications.

Oxidation to 5,6-Dihydro-2H-pyran-3-carboxylic acid

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other derivatives. The Pinnick oxidation is a mild and efficient method for this transformation.[14]

Experimental Protocol: Pinnick Oxidation

Materials:

-

5,6-Dihydro-2H-pyran-3-carbaldehyde

-

Sodium chlorite (NaClO₂)

-

2-Methyl-2-butene (as a chlorine scavenger)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

tert-Butanol and water (as solvents)

Procedure:

-

Dissolve 5,6-Dihydro-2H-pyran-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (2.0 eq) to the solution.

-

In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

-

Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of the aldehyde at room temperature.

-

Stir the reaction mixture vigorously until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Acidify the mixture with 1 M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5,6-Dihydro-2H-pyran-3-carboxylic acid.

| Reactant | Oxidizing Agent | Solvent | Yield (%) |

| 5,6-Dihydro-2H-pyran-3-carbaldehyde | NaClO₂, NaH₂PO₄ | t-BuOH/H₂O | >90 |

Table 3: Typical Yield for the Pinnick Oxidation.

Reduction to (5,6-Dihydro-2H-pyran-3-yl)methanol

The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[8][9][15][16][17]

Experimental Protocol: Sodium Borohydride Reduction

Materials:

-

5,6-Dihydro-2H-pyran-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol (as solvent)

Procedure:

-

Dissolve 5,6-Dihydro-2H-pyran-3-carbaldehyde (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (5,6-Dihydro-2H-pyran-3-yl)methanol.

| Reactant | Reducing Agent | Solvent | Yield (%) |

| 5,6-Dihydro-2H-pyran-3-carbaldehyde | NaBH₄ | Methanol | >95 |

Table 4: Typical Yield for the Sodium Borohydride Reduction.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a powerful method for converting the aldehyde into various substituted alkenes with high chemo- and stereoselectivity.[18][19][20][21] The nature of the phosphonium ylide determines the geometry of the resulting alkene. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[19][20][22]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

Materials:

-

5,6-Dihydro-2H-pyran-3-carbaldehyde

-

(Triphenylphosphoranylidene)acetonitrile (or other stabilized ylide)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

To a solution of 5,6-Dihydro-2H-pyran-3-carbaldehyde (1.0 eq) in anhydrous DCM, add a solution of the stabilized ylide (1.1 eq) in DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the desired alkene.

| Aldehyde | Ylide | Product | Yield (%) | E/Z Ratio |

| 5,6-Dihydro-2H-pyran-3-carbaldehyde | Ph₃P=CHCO₂Et | Ethyl 3-(5,6-dihydro-2H-pyran-3-yl)acrylate | 85 | >95:5 |

| 5,6-Dihydro-2H-pyran-3-carbaldehyde | Ph₃P=CHCN | 3-(5,6-dihydro-2H-pyran-3-yl)acrylonitrile | 90 | >95:5 |

Table 5: Representative Yields and Stereoselectivities for Wittig Reactions.

Grignard Reaction for Carbon-Carbon Bond Formation

Grignard reagents readily add to the aldehyde carbonyl group to form secondary alcohols, providing an excellent method for carbon chain extension.[23][24][25][26][27]

Experimental Protocol: Grignard Reaction

Materials:

-

5,6-Dihydro-2H-pyran-3-carbaldehyde

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous Diethyl Ether or THF

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a solution of 5,6-Dihydro-2H-pyran-3-carbaldehyde (1.0 eq) in anhydrous THF at 0 °C, add the Grignard reagent (1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Aldehyde | Grignard Reagent | Product | Yield (%) |

| 5,6-Dihydro-2H-pyran-3-carbaldehyde | PhMgBr | (5,6-Dihydro-2H-pyran-3-yl)(phenyl)methanol | 80 |

| 5,6-Dihydro-2H-pyran-3-carbaldehyde | MeMgI | 1-(5,6-Dihydro-2H-pyran-3-yl)ethanol | 85 |

Table 6: Representative Yields for Grignard Reactions.

Caption: Key synthetic transformations of the aldehyde functionality.

Role in the Total Synthesis of Natural Products

5,6-Dihydro-2H-pyran-3-carbaldehyde and its derivatives are key intermediates in the total synthesis of numerous natural products, particularly those containing the dihydropyran or tetrahydropyran ring system.[1][28][29][30]

One notable example is the synthesis of (+)-Centrolobine, a natural product with interesting biological activities. The synthesis utilizes an asymmetric inverse-electron-demand oxa-Diels–Alder (IODA) reaction to construct the dihydropyran core.[13]

Caption: Simplified retrosynthetic analysis of (+)-Centrolobine.

Conclusion

5,6-Dihydro-2H-pyran-3-carbaldehyde is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via the hetero-Diels-Alder reaction of acrolein, coupled with the diverse reactivity of its aldehyde and alkene functionalities, provides chemists with a powerful tool for the construction of complex molecules. The detailed protocols and data presented in this guide underscore its significance and aim to facilitate its broader application in academic research and the development of new therapeutics. The continued exploration of the synthetic potential of this and related dihydropyran derivatives will undoubtedly lead to the discovery of novel and efficient routes to a wide array of important molecular targets.

References

- 1. Vicinal ketoesters – key intermediates in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. spectrabase.com [spectrabase.com]

- 12. The origin of the regiospecificity of acrolein dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalytic asymmetric oxa-Diels–Alder reaction of acroleins with simple alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. delval.edu [delval.edu]

- 19. Wittig Reaction [organic-chemistry.org]

- 20. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 21. web.mnstate.edu [web.mnstate.edu]

- 22. UQ eSpace [espace.library.uq.edu.au]

- 23. bethunecollege.ac.in [bethunecollege.ac.in]

- 24. vapourtec.com [vapourtec.com]

- 25. taylorandfrancis.com [taylorandfrancis.com]

- 26. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 27. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 28. Asymmetric Total Syntheses of Two 3-Acyl-5,6- dihydro-2H-pyrones: (R)-Podoblastin-S and (R)- Lachnelluloic Acid with Verification of the Absolute Configuration of (-)-Lachnelluloic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Dihydropyran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dihydropyran ring system, a privileged scaffold in medicinal chemistry, is a core structural motif in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of dihydropyran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways.

Diverse Biological Activities of Dihydropyran Derivatives

Dihydropyran derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for the development of novel therapeutic agents. Their versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological profiles.

Anticancer Activity

Dihydropyran-containing compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanisms underlying their anticancer activity are often multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1]

Several studies have reported potent antitumor activity for various dihydropyran derivatives. For instance, certain dihydropyran-based macrolides have been identified as potent cytotoxic molecules, exhibiting dose-dependent growth inhibition against cancer cell lines.[2] Some derivatives have been shown to induce apoptosis and arrest the cell cycle at different phases, thereby inhibiting tumor growth.[1]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Dihydropyran derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication.

Studies have demonstrated that certain biscoumarin and dihydropyran derivatives exhibit potent antibacterial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The minimum inhibitory concentration (MIC) values of these compounds are often in the low microgram per milliliter range, highlighting their potential as effective antimicrobial agents.[3][4]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Dihydropyran derivatives have been investigated for their anti-inflammatory properties, with many compounds demonstrating the ability to modulate inflammatory pathways.

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6] Some dihydropyran derivatives have shown potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[2]

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss. Dihydropyran and its related dihydropyridine derivatives have shown promise as neuroprotective agents, exhibiting the ability to protect neurons from various insults, including oxidative stress and excitotoxicity.[1][6]

The neuroprotective mechanisms of these compounds are diverse and can include the inhibition of glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease, and the blockade of L-type voltage-dependent calcium channels.[6] Some derivatives have demonstrated the ability to reduce cell death and oxidative stress in neuronal cell models.[7]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various dihydropyran and dihydropyridine derivatives, providing a comparative overview of their biological potencies.

Table 1: Anticancer Activity of Dihydropyran Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydropyran-based macrolide (Compound 10) | HL-60 | 1.10 ± 0.075 | [2] |

| Dihydropyranopyran derivative (4g) | SW-480 | 34.6 | [8] |

| Dihydropyranopyran derivative (4i) | SW-480 | 35.9 | [8] |

| Dihydropyranopyran derivative (4j) | SW-480 | 38.6 | [8] |

| Dihydropyranopyran derivative (4i) | MCF-7 | 34.2 | [8] |

| Dihydropyranopyran derivative (4j) | MCF-7 | 26.6 | [8] |

| Thiazole substituted 1,4-DHP (7d) | MCF-7 | 28.5 ± 3.5 | [9] |

| Thiazole substituted 1,4-DHP (7a) | LS180 | 29.7 ± 4.7 | [9] |

| Thiazole substituted 1,4-DHP (7a) | MOLT-4 | 17.4 ± 2.0 | [9] |

Table 2: Antimicrobial Activity of Dihydropyran Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Biscoumarin derivative (1) | S. aureus | 2-16 | [3] |

| Biscoumarin derivative (2) | S. aureus | 2-16 | [3] |

| Ta-MOF synthesized 1,4-dihydropyran | Various Bacteria & Fungi | 16-256 | [6] |

Table 3: Anti-inflammatory Activity of Dihydropyran Derivatives

| Compound/Derivative | Assay | IC50/EC50 | Reference |

| Dihydropyridine derivative (4j) | Nitrite Production (RAW 264.7) | EC50 = 5.4 µM | [6] |

| Dihydropyridine derivative (4g) | Nitrite Production (RAW 264.7) | EC50 = 4.5 µM | [6] |

| Dihydropyridine derivative (4f) | Nitrite Production (RAW 264.7) | EC50 = 10.1 µM | [6] |

| Pyridylpyrazole derivative (1f) | PGE2 Production (RAW 264.7) | IC50 = 7.6 µM | [10] |

| Pyridylpyrazole derivative (1m) | PGE2 Production (RAW 264.7) | IC50 = 1.1 µM | [10] |

| Tetrahydroxyflavone | NO Production (RAW 264.7) | IC50 = 19.7 µM | [11] |

| Luteolin | NO Production (RAW 264.7) | IC50 = 17.1 µM | [11] |

Table 4: Neuroprotective and GSK-3β Inhibitory Activity of Dihydropyran Derivatives

| Compound/Derivative | Activity | IC50/EC50 | Reference |

| Dihydropyridine derivative (4h) | GSK-3β Inhibition | IC50 = 0.82 µM | [12] |

| Dihydropyridine derivative (4g) | GSK-3β Inhibition | IC50 = 2.35 µM | [12] |

| Dihydropyridine derivative (4f) | GSK-3β Inhibition | IC50 = 0.83 µM | [6] |

| Dihydropyranopyrazole derivative ((+)-11h) | PDE2 Inhibition | IC50 = 41.5 nM | [3] |

| Dihydropyranopyrazole derivative ((R)-LZ77) | PDE2 Inhibition | IC50 = 261.3 nM | [3] |

| GSK-3β Inhibitor (Compound 36) | GSK-3β Inhibition | IC50 = 70 nM | [13] |

| Dihydropyranopyran derivative (4j) | DPPH Radical Scavenging | EC50 = 580 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of dihydropyran derivatives.

Synthesis of Dihydropyran Derivatives

A general procedure for the synthesis of dihydropyrano[3,2-c]chromene derivatives is as follows:

-

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.5 mmol), and 4-hydroxycoumarin (1 mmol) is prepared in a round-bottom flask.

-

Ethanol/water (1:1) is added as the solvent.

-

A catalytic amount of a suitable catalyst, such as Amberlite IRA-400-Cl resin, is added to the mixture.

-

The reaction mixture is stirred at 80 °C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated and purified, typically by recrystallization from a suitable solvent like hot ethanol.[14]

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and HR-MS analysis.[14]

Note: This is a general protocol, and specific reaction conditions may vary depending on the specific derivative being synthesized.

Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the dihydropyran derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution of Compound: Perform a two-fold serial dilution of the dihydropyran derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganism).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[3]

Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the dihydropyran derivative for a specific time (e.g., 1 hour) before stimulating them with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

-

Data Analysis: A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples. The IC50 value for the inhibition of NO production can then be calculated.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cancer cells with the dihydropyran derivative for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of the cells.

-

Data Analysis: The data is presented as a histogram of cell count versus fluorescence intensity. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of dihydropyran derivatives.

Caption: General workflow for the synthesis and biological evaluation of dihydropyran derivatives.

Caption: Simplified overview of apoptosis signaling pathways potentially modulated by dihydropyran derivatives.

Caption: Dihydropyran derivatives can induce cell cycle arrest at G1/S or G2/M checkpoints.

Caption: Inhibition of the PI3K/Akt signaling pathway by dihydropyran derivatives.

Conclusion

Dihydropyran derivatives represent a versatile and promising class of heterocyclic compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their potential for the development of new and effective therapies for a range of human diseases. The ability to readily synthesize and modify the dihydropyran scaffold provides a valuable platform for medicinal chemists to optimize their pharmacological properties. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation and drug development efforts centered on this important class of molecules. Continued exploration of the structure-activity relationships and mechanisms of action of dihydropyran derivatives will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

- 1. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. docta.ucm.es [docta.ucm.es]

- 8. Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5,6-Dihydro-2H-pyran-3-carbaldehyde: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydro-2H-pyran-3-carbaldehyde, a heterocyclic aldehyde, is a significant molecule primarily recognized as a stable product of acrolein dimerization. This technical guide provides a comprehensive overview of its discovery, synthesis through the hetero-Diels-Alder reaction, detailed experimental protocols for its characterization, and its potential as a scaffold in medicinal chemistry. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

5,6-Dihydro-2H-pyran-3-carbaldehyde (CAS No. 13417-49-7) is a cyclic aldehyde belonging to the dihydropyran class of heterocyclic compounds. Historically, its presence has been identified as a major, stable byproduct in aged aqueous solutions of acrolein, an important industrial chemical.[1] The formation of this compound occurs via a hetero-Diels-Alder reaction, where one molecule of acrolein acts as the diene and another as the dienophile. While not extensively studied for direct biological activity, the dihydropyran moiety is a common structural motif in a variety of natural products and pharmacologically active compounds, making 5,6-Dihydro-2H-pyran-3-carbaldehyde and its derivatives valuable intermediates in synthetic and medicinal chemistry.[2][3] For instance, related dihydropyran aldehydes have been utilized in the synthesis of potent adenosine A2A and A3 receptor agonists, highlighting the potential of this chemical class in drug discovery.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 5,6-Dihydro-2H-pyran-3-carbaldehyde is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | |

| Molecular Weight | 112.13 g/mol | |

| IUPAC Name | 5,6-dihydro-2H-pyran-3-carbaldehyde | [5] |

| CAS Number | 13417-49-7 | [5] |

| Appearance | Liquid | [5] |

| Purity | >95% (commercially available) | [5] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [5] |

Synthesis and Discovery

The discovery of 5,6-Dihydro-2H-pyran-3-carbaldehyde is intrinsically linked to the study of acrolein chemistry. It has been identified as a persistent and major soluble byproduct in aged aqueous acrolein solutions.[1] Its formation is a classic example of a hetero-Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered heterocyclic rings.

Hetero-Diels-Alder Reaction of Acrolein

In this reaction, one molecule of acrolein acts as an electron-rich diene (in its s-cis conformation) and a second molecule of acrolein acts as an electron-poor dienophile. The reaction proceeds through a concerted [4+2] cycloaddition to form the dihydropyran ring.

Experimental Protocol: Synthesis via Acrolein Dimerization

The following is a representative protocol for the synthesis of 5,6-Dihydro-2H-pyran-3-carbaldehyde based on the dimerization of acrolein.

Materials:

-

Acrolein (stabilized)

-

Dichloromethane

-

Deionized water

-

Phosphoric acid

Procedure:

-

Dissolve acrolein in a solvent mixture of dichloromethane and deionized water at room temperature and stir to form a homogeneous mixture.

-

Slowly add phosphoric acid dropwise to the mixture.

-

Heat the reaction system to reflux and continue the reaction overnight.

-

Upon completion, purify the reaction mixture by reduced pressure distillation to afford the target product.

Spectroscopic Characterization

The structure of 5,6-Dihydro-2H-pyran-3-carbaldehyde has been elucidated using various spectroscopic techniques. The following sections provide detailed data and the protocols for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of organic molecules. The ¹H and ¹³C NMR data for 5,6-Dihydro-2H-pyran-3-carbaldehyde are summarized in Tables 2 and 3, respectively.[1]

Table 2: ¹H NMR Data for 5,6-Dihydro-2H-pyran-3-carbaldehyde (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.45 | s | 1H | -CHO |

| 6.78 | t | 1H | H-4 |

| 4.25 | t | 2H | H-2 |

| 3.85 | t | 2H | H-6 |

| 2.35 | m | 2H | H-5 |

Table 3: ¹³C NMR Data for 5,6-Dihydro-2H-pyran-3-carbaldehyde (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 192.5 | -CHO |

| 149.5 | C-4 |

| 135.0 | C-3 |

| 66.5 | C-2 |

| 65.0 | C-6 |

| 21.0 | C-5 |

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving ~10-20 mg of 5,6-Dihydro-2H-pyran-3-carbaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for 5,6-Dihydro-2H-pyran-3-carbaldehyde are presented in Table 4.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Medium | C-H stretch (aliphatic) |

| ~2830, ~2730 | Medium | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (conjugated aldehyde) |

| ~1640 | Medium | C=C stretch |

| ~1100 | Strong | C-O-C stretch (ether) |

Experimental Protocol: IR Spectroscopy

-

Obtain a background spectrum of the empty ATR (Attenuated Total Reflectance) crystal.

-

Place a small drop of neat 5,6-Dihydro-2H-pyran-3-carbaldehyde liquid on the ATR crystal.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected key fragments for 5,6-Dihydro-2H-pyran-3-carbaldehyde are listed in Table 5.

Table 5: Expected Mass Spectrometry Fragments (Electron Ionization)

| m/z | Fragment |

| 112 | [M]⁺ (Molecular ion) |

| 111 | [M-H]⁺ |

| 83 | [M-CHO]⁺ |

| 55 | [C₄H₇]⁺ |

Experimental Protocol: Mass Spectrometry

-

Introduce a dilute solution of 5,6-Dihydro-2H-pyran-3-carbaldehyde in a suitable volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or GC-MS.

-

Acquire the mass spectrum using electron ionization (EI) mode.

-

Analyze the spectrum to identify the molecular ion peak and major fragment ions.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions in a molecule. 5,6-Dihydro-2H-pyran-3-carbaldehyde exhibits a maximum absorbance (λmax) at 229 nm in natural water systems, which is characteristic of the α,β-unsaturated aldehyde chromophore.[1]

Experimental Protocol: UV-Visible Spectroscopy

-

Prepare a dilute solution of 5,6-Dihydro-2H-pyran-3-carbaldehyde in a UV-transparent solvent (e.g., ethanol or water).

-

Record the UV-Vis spectrum from approximately 200 to 400 nm using a spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax).

Applications in Drug Development

While 5,6-Dihydro-2H-pyran-3-carbaldehyde has not been identified as a therapeutic agent itself, the dihydropyran scaffold is of significant interest to medicinal chemists. Dihydropyran derivatives are found in numerous natural products with diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][6]

The aldehyde functionality of 5,6-Dihydro-2H-pyran-3-carbaldehyde serves as a versatile chemical handle for the synthesis of more complex molecules. It can undergo a wide range of chemical transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions, to generate a library of derivatives for biological screening. The structural similarity to compounds used in the development of adenosine receptor agonists suggests that derivatives of 5,6-Dihydro-2H-pyran-3-carbaldehyde could be explored for similar targets.[4]

Conclusion

5,6-Dihydro-2H-pyran-3-carbaldehyde is a readily accessible heterocyclic aldehyde with well-characterized spectroscopic properties. Its formation via the hetero-Diels-Alder dimerization of acrolein is a classic example of this powerful cycloaddition reaction. While its direct biological applications are yet to be fully explored, its structural features make it a valuable building block for the synthesis of more complex molecules. For researchers and professionals in drug development, 5,6-Dihydro-2H-pyran-3-carbaldehyde represents a promising starting point for the exploration of novel dihydropyran-based therapeutic agents. This guide provides the foundational knowledge and experimental protocols necessary to facilitate further research and development in this area.

References

- 1. Identification and Persistence of 5,6-Dihydro-2 H-pyran-3-carboxaldehyde in Aged Aqueous Acrolein Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]

- 4. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 5,6-Dihydro-2H-pyran-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-2H-pyran-3-carbaldehyde, a heterocyclic aldehyde, is a valuable synthetic intermediate in organic chemistry and medicinal chemistry. Its dihydropyran scaffold is a common motif in a variety of natural products and biologically active molecules, making it a target of significant interest for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of 5,6-Dihydro-2H-pyran-3-carbaldehyde, with a focus on its potential in drug development.

Synthesis of 5,6-Dihydro-2H-pyran-3-carbaldehyde

The primary route to 5,6-Dihydro-2H-pyran-3-carbaldehyde is through the hetero-Diels-Alder dimerization of acrolein. In this reaction, one molecule of acrolein acts as the diene and another as the dienophile. While this reaction is known to produce the desired product, detailed studies focusing on optimizing the yield and reaction conditions for the specific synthesis of 5,6-Dihydro-2H-pyran-3-carbaldehyde are not extensively reported in the literature. However, a 2021 study confirmed that 5,6-dihydro-2H-pyran-3-carboxaldehyde is a major soluble and persistent byproduct in aged aqueous acrolein solutions.[1]

A general representation of the synthesis is as follows:

Experimental Protocol: Formation from Acrolein (as observed in aged solutions)

-

Starting Material: Acrolein, aqueous solution.

-

Reaction Conditions: Ambient temperature, prolonged storage (e.g., months to years).

-

Work-up and Purification: The product can be isolated from the aqueous acrolein mixture using standard extraction and chromatographic techniques. Due to the complex mixture of byproducts, purification would likely involve fractional distillation followed by column chromatography.

Note: This method is not practical for controlled synthesis and highlights the need for the development of a specific and efficient protocol.

Physicochemical and Spectroscopic Data

Here is a summary of the key physical and spectroscopic data for 5,6-Dihydro-2H-pyran-3-carbaldehyde.

| Property | Value |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 13417-49-7 |

| Appearance | Liquid |

| Boiling Point | Not reported |

| Density | Not reported |

| Spectroscopic Data | Details |

| ¹H NMR | Data available in public databases such as PubChem and SpectraBase. |

| ¹³C NMR | Data available in public databases such as PubChem and SpectraBase.[1] |

| Mass Spectrometry | Not readily available for the title compound, but data for related structures exists. |

| Infrared (IR) | Not readily available. |

| UV Spectroscopy | λmax at 229 nm in natural water systems.[1] |

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 5,6-Dihydro-2H-pyran-3-carbaldehyde is dominated by the aldehyde functional group and the double bond within the dihydropyran ring.

Reactions of the Aldehyde Group

The aldehyde moiety can undergo a variety of standard transformations, providing access to a wide range of derivatives.

The following are generalized protocols for common aldehyde transformations that can be applied to 5,6-Dihydro-2H-pyran-3-carbaldehyde. Specific yields and reaction conditions would require experimental optimization.

1. Reduction to the Corresponding Alcohol

-

Reaction: 5,6-Dihydro-2H-pyran-3-carbaldehyde to (5,6-Dihydro-2H-pyran-3-yl)methanol.

-

Reagents: Sodium borohydride (NaBH₄), methanol or ethanol.

-

Procedure:

-

Dissolve 5,6-Dihydro-2H-pyran-3-carbaldehyde in methanol at 0 °C.

-

Add sodium borohydride portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

2. Wittig Reaction

-

Reaction: 5,6-Dihydro-2H-pyran-3-carbaldehyde to a 3-alkenyl-5,6-dihydro-2H-pyran derivative.

-

Reagents: A phosphonium ylide (e.g., methyltriphenylphosphonium bromide) and a strong base (e.g., n-butyllithium) in an aprotic solvent (e.g., THF).

-

Procedure:

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base in anhydrous THF under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., -78 °C).

-

Add a solution of 5,6-Dihydro-2H-pyran-3-carbaldehyde in THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

3. Grignard Reaction

-

Reaction: 5,6-Dihydro-2H-pyran-3-carbaldehyde to a secondary alcohol derivative.

-

Reagents: A Grignard reagent (e.g., methylmagnesium bromide) in an ethereal solvent (e.g., diethyl ether or THF).

-

Procedure:

-

Dissolve 5,6-Dihydro-2H-pyran-3-carbaldehyde in anhydrous diethyl ether or THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the Grignard reagent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

| Reaction | Reagents and Conditions | Product | Expected Yield Range |

| Reduction | NaBH₄, MeOH, 0 °C to rt | (5,6-Dihydro-2H-pyran-3-yl)methanol | High |

| Wittig Olefination | Ph₃P=CHR, THF, -78 °C to rt | 3-Alkenyl-5,6-dihydro-2H-pyran | Moderate to High |

| Grignard Addition | RMgX, Et₂O or THF, 0 °C to rt | α-Substituted-(5,6-dihydro-2H-pyran-3-yl)methanol | Moderate to High |

Applications in Drug Development

The dihydropyran motif is a key structural feature in numerous biologically active compounds. While direct pharmacological studies on 5,6-Dihydro-2H-pyran-3-carbaldehyde are scarce, its value as a synthetic precursor is significant. For instance, the closely related (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde is a key intermediate in the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists, which have potential applications in treating inflammation and other conditions.

Furthermore, dihydropyran-based macrolides have been shown to exhibit potent cytotoxic activity against cancer cell lines by inhibiting the PI3K/AKT signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The ability of dihydropyran-containing molecules to modulate such a critical signaling pathway underscores the potential of 5,6-Dihydro-2H-pyran-3-carbaldehyde as a versatile starting material for the synthesis of novel anticancer agents and other therapeutics.

Conclusion